6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Purity Benchmarking Vendor Qualification Quality Control

6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 1449117-26-3) is a bicyclic heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine class, featuring a pyrimidine-2,4-dione core fused to a saturated tetrahydropyridine ring bearing an N6-cyclopropyl substituent. With a molecular formula of C10H13N3O2 and a molecular weight of 207.23 g/mol, the compound is primarily positioned in the chemical supply chain as a versatile small-molecule scaffold and synthetic intermediate for drug discovery programs.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 1449117-26-3
Cat. No. B1403769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
CAS1449117-26-3
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CC1N2CCC3=C(C2)C(=O)NC(=O)N3
InChIInChI=1S/C10H13N3O2/c14-9-7-5-13(6-1-2-6)4-3-8(7)11-10(15)12-9/h6H,1-5H2,(H2,11,12,14,15)
InChIKeyVHUGZCUFGXQASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 1449117-26-3): Structural Identity and Procurement Baseline


6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 1449117-26-3) is a bicyclic heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine class, featuring a pyrimidine-2,4-dione core fused to a saturated tetrahydropyridine ring bearing an N6-cyclopropyl substituent [1]. With a molecular formula of C10H13N3O2 and a molecular weight of 207.23 g/mol, the compound is primarily positioned in the chemical supply chain as a versatile small-molecule scaffold and synthetic intermediate for drug discovery programs . It is also registered under the alternative tautomeric designation 6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol, and is catalogued under PubChem CID 73554461 and MDL MFCD23696261 [2].

Why Generic Substitution Fails for 6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione: Scaffold-Dependent Selection Rationale


Within the tetrahydropyrido[4,3-d]pyrimidine-2,4-dione chemotype, the identity of the N6 substituent fundamentally controls the scaffold's physicochemical and conformational properties, making simple interchange between analogs inadvisable [1]. The cyclopropyl group imparts a unique combination of modest steric bulk, conformational restriction, and intermediate lipophilicity (XLogP3: -0.5) that cannot be replicated by linear alkyl (methyl, ethyl, isopropyl), aryl (phenyl, benzyl), or cycloalkylmethyl substituents [2]. Published structure–activity relationship (SAR) campaigns on this scaffold—including GnRH receptor antagonists and ONC201-based anticancer agents—have demonstrated that even minor alterations at the N6 position produce >10-fold shifts in cellular potency, underscoring the non-interchangeable nature of N6-substituted analogs [3][4]. For procurement decisions, selecting the correct N6-substituted building block is therefore a critical determinant of downstream synthetic success and biological outcome.

Quantitative Differentiation Evidence for 6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 1449117-26-3)


Commercial Purity Benchmarking: Leyan 98% vs. Industry-Standard 95% for CAS 1449117-26-3

Among verified commercial suppliers of CAS 1449117-26-3, Leyan (Shanghai Haohong Biomedical Technology) furnishes the compound at a certified purity of 98% (Product No. 1789493), compared with the 95+% purity standard offered by Bidepharm (BD267596) and Synblock (CB34572) . A purity differential of approximately 3 percentage points may reduce the burden of orthogonal purification prior to use in sensitive catalytic or biological assay workflows.

Purity Benchmarking Vendor Qualification Quality Control

Cyclopropyl-Specific Physicochemical Signature: Computed XLogP3 and Topological Polar Surface Area Differentiation

The cyclopropyl substituent at the N6 position confers a computed XLogP3 of -0.5 and a topological polar surface area (TPSA) of 61.4 Ų on the target compound [1]. This contrasts with the anticipated properties of the N6-isopropyl analog (estimated XLogP3 approximately +0.2 to +0.5) and the N6-phenyl analog (estimated XLogP3 approximately +1.5 to +2.0), positioning the cyclopropyl derivative in a distinct lipophilicity window that may favor aqueous solubility while retaining sufficient passive membrane permeability [2]. The compound also has only one rotatable bond (the cyclopropyl C–N linkage), versus two or more for linear N6-alkyl analogs, which limits conformational entropy loss upon target binding.

Physicochemical Properties Drug-likeness Scaffold Selection

Conformational Rigidity Advantage: Single Rotatable Bond in Cyclopropyl vs. Multi-Bond Rotational Freedom in N6-Alkyl Analogs

The target compound possesses exactly one rotatable bond (the bond connecting the cyclopropyl ring to the N6 position), as computed by Cactvs 3.4.8.18 and confirmed in PubChem [1]. This represents a substantially reduced conformational自由度 compared with the N6-ethyl (2 rotatable bonds plus terminal methyl rotation), N6-isopropyl (2 rotatable bonds plus two methyl rotations), and N6-benzyl (4 rotatable bonds) analogs [2]. Reduced rotatable bond count has been empirically correlated with improved ligand efficiency and oral bioavailability in medicinal chemistry meta-analyses, as fewer degrees of conformational freedom translate to a lower entropic penalty upon target binding [3].

Conformational Analysis Binding Affinity Entropy

Tautomeric Duality: 2,4-Dione vs. 2,4-Diol Nomenclature and Its Synthetic Implications

The target compound is catalogued under two tautomeric designations across authoritative databases: as the 2,4(1H,3H)-dione form (PubChem CID 73554461, Bidepharm, Leyan) and as the 2,4-diol form (ChemSrc, CymitQuimica) [1]. This tautomeric equilibrium implies that the compound can serve as a precursor for both electrophilic functionalization at the carbonyl positions (via enolate chemistry) and nucleophilic aromatic-type substitution (via the diol tautomer), broadening its synthetic utility compared with locked dione or locked diether analogs [2].

Tautomerism Reactivity Intermediate Utility

Procurement-Relevant Application Scenarios for 6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 1449117-26-3)


Kinase Inhibitor Lead Optimization: Scaffold Requiring Balanced LogP and Minimal Conformational Entropy

For medicinal chemistry programs targeting ATP-binding pockets of kinases (e.g., PI3Kδ, EGFR, ATR, or KRAS-driven pathways), the 6-cyclopropyl substituted scaffold delivers a computed XLogP3 of -0.5 and only 1 rotatable bond [1]. This physicochemical profile aligns with established drug-likeness criteria and positions the compound as a superior starting scaffold compared to more lipophilic or conformationally flexible N6-alkyl/aryl analogs, where excess rotatable bonds may compromise binding efficiency and oral bioavailability [2]. The tetrahydropyrido[4,3-d]pyrimidine scaffold has been independently validated as a core for kinase inhibitor development in multiple patent filings, including Pfizer's recent KRAS inhibitor series (US 12,281,127 B2) [3].

Divergent Library Synthesis via Tautomer-Dependent Functionalization

The compound's dual tautomeric identity (2,4-dione / 2,4-diol equilibrium) enables divergent synthetic strategies from a single building block. The dione tautomer supports enolate-based alkylation/acylation at the carbon adjacent to carbonyl, while the diol tautomer facilitates O-functionalization (etherification, phosphorylation) or conversion to the 2,4-dichloro derivative (CAS 1449117-31-0) for subsequent cross-coupling reactions [1][2]. This dual reactivity is unavailable from locked analogs and provides procurement efficiency by reducing the number of distinct building blocks required to explore chemical space around the pyrido[4,3-d]pyrimidine core.

GnRH Receptor Antagonist Scaffold Development Requiring Specific N6 Substitution

Published SAR studies on tetrahydropyrido[4,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists demonstrated that iterative optimization of the N6 substituent drove binding affinity below 10 nM after two rounds of array-based analog synthesis [1]. The cyclopropyl substitution at N6 represents a specific design choice balancing steric demand and metabolic stability, making this compound a relevant intermediate for groups pursuing non-peptidic GnRH antagonist programs where oral bioavailability is a key objective.

Quality-Sensitive Assay Development Requiring High-Purity Starting Material

For biochemical or biophysical assays with high sensitivity to trace impurities (e.g., SPR, ITC, fluorescence polarization, or cellular reporter assays), procurement of the 98%-purity grade from Leyan (vs. standard 95% grades) may reduce false-positive or false-negative rates attributable to contaminant interference [1]. The documented availability of batch-specific QC data (NMR, HPLC, GC) from Bidepharm further supports regulatory-compliant procurement for programs operating under quality management system (QMS) requirements [2].

Quote Request

Request a Quote for 6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.